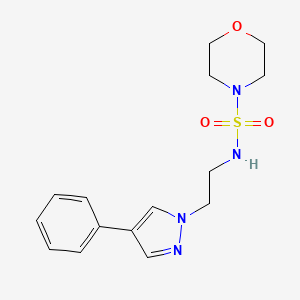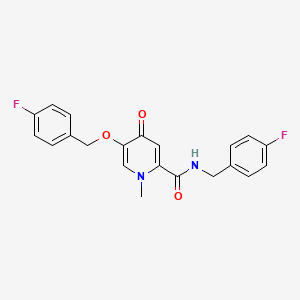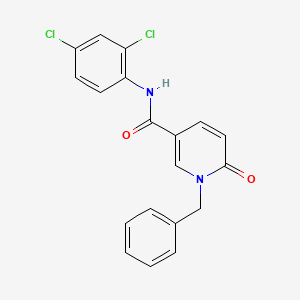![molecular formula C26H23NO4 B2551377 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid CAS No. 2411264-22-5](/img/structure/B2551377.png)
3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid is a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis. The Fmoc group serves as a temporary protection for the amino group, allowing for the sequential addition of amino acids to form peptides. The presence of the cyclopropyl and benzoic acid moieties suggests that this compound may have unique physical and chemical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related fluorenylmethoxycarbonyl amino acids and derivatives has been explored in several studies. For instance, a series of fluoren-9-ylalkanoic and alkylbenzoic acids were prepared as analogues of anti-inflammatory agents, with some compounds showing enhanced potency in inhibiting neutrophil adherence, which is a key process in inflammation . Another study describes the synthesis of cyclopropyl-containing amino acids using a versatile building block derived from L-serine, which could be used in Michael additions and Diels–Alder reactions to create protected amino acids . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For example, the crystal structure and DFT calculations of a benzimidazole derivative were performed to understand its structural properties, which could be similar to the analysis required for the compound of interest . Such studies are crucial for predicting reactivity and understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of fluorenylmethoxycarbonyl derivatives in chemical reactions is well-documented. A study on a zwitterion from a cyclopropane with geminal donor and acceptor groups showed that the cyclopropane ring can react with methanol and benzaldehydes, leading to ring opening and the formation of new products . This indicates that the cyclopropyl group in the compound of interest may also undergo similar reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorenylmethoxycarbonyl derivatives are influenced by their functional groups. For instance, the introduction of Fmoc and other protecting groups into hydroxyamino acids was shown to be efficient, and the resulting derivatives exhibited high yields . This suggests that the compound may also have favorable properties for use in synthetic applications, such as peptide synthesis.
Relevant Case Studies
While specific case studies on 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid were not provided, the literature indicates that related compounds have been studied for their biological activities, such as the inhibition of cell adhesion processes in leukocytes and antibacterial activity . These studies provide a context for the potential applications of the compound and suggest avenues for further research.
科学的研究の応用
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for protecting hydroxy-groups in the synthesis of complex organic molecules. It offers compatibility with a variety of acid- and base-labile protecting groups and can be conveniently removed without affecting other sensitive groups in the molecule (Gioeli & Chattopadhyaya, 1982).
Cell Adhesion Inhibitors
A series of fluoren-9-ylalkanoic and alkylbenzoic acids were synthesized as analogues to anti-inflammatory agents known as "leumedins." These compounds have shown potency in inhibiting neutrophil recruitment, acting on beta 2-integrins to inhibit cell adhesion, which is crucial for developing new anti-inflammatory drugs (Hamilton et al., 1995).
Fluorescence Probes for Reactive Oxygen Species
Novel fluorescence probes based on fluoren-9-ylbenzoic acid derivatives have been developed to selectively detect highly reactive oxygen species (hROS). These probes offer significant potential for studying the roles of hROS in biological systems and chemical applications (Setsukinai et al., 2003).
Zinc(II) Sensors
Fluorescein-based dyes derived from fluoren-9-ylbenzoic acid have been synthesized for detecting Zn(II) ions. These sensors exhibit midrange affinity for Zn(II) and are promising for biological imaging applications, demonstrating the compound's versatility in sensor development (Nolan et al., 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-24(29)17-6-5-7-18(14-17)26(12-13-26)16-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSONJSGGNAHTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC(=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)
![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)
![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)